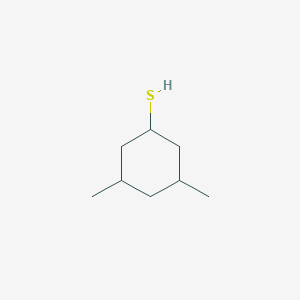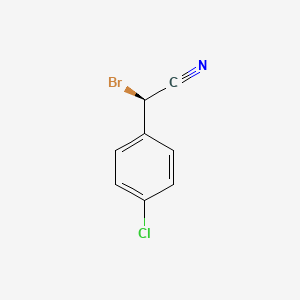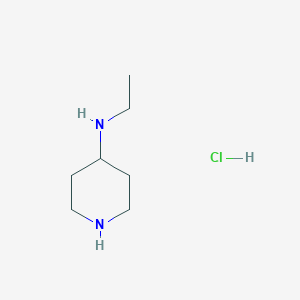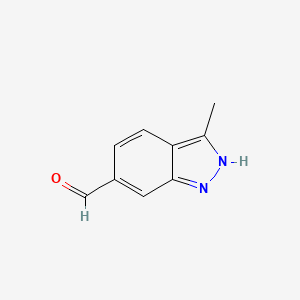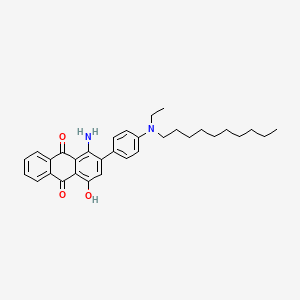
1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxyanthracene-9,10-dione with an appropriate amine, followed by further functionalization to introduce the decyl(ethyl)amino group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroquinone forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial products.
作用机制
The mechanism of action of 1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of oxidative stress pathways.
相似化合物的比较
Similar Compounds
1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione: shares similarities with other anthraquinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the decyl(ethyl)amino group, which may confer distinct biological activities and chemical properties compared to other similar compounds.
属性
CAS 编号 |
89119-28-8 |
|---|---|
分子式 |
C32H38N2O3 |
分子量 |
498.7 g/mol |
IUPAC 名称 |
1-amino-2-[4-[decyl(ethyl)amino]phenyl]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C32H38N2O3/c1-3-5-6-7-8-9-10-13-20-34(4-2)23-18-16-22(17-19-23)26-21-27(35)28-29(30(26)33)32(37)25-15-12-11-14-24(25)31(28)36/h11-12,14-19,21,35H,3-10,13,20,33H2,1-2H3 |
InChI 键 |
GSOBAOROVBWIEE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCN(CC)C1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


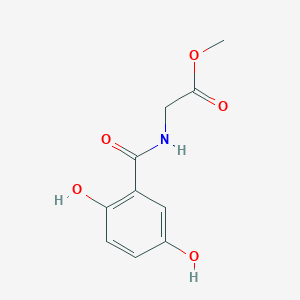
![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
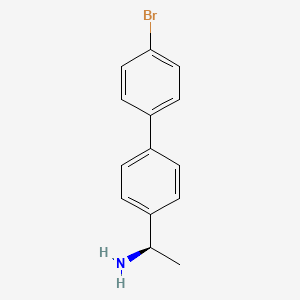
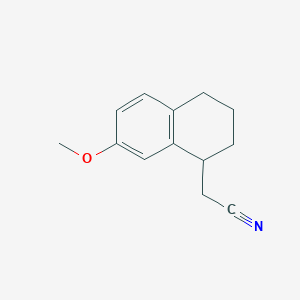
![tert-butyl N-[4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[[4-(4-methylpiperazine-1-carbonyl)phenyl]carbamoyl]pyridazin-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13146269.png)
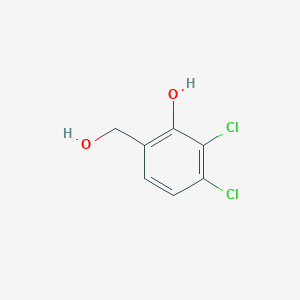
![6'-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B13146284.png)
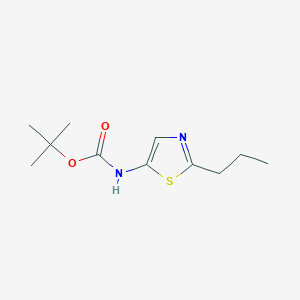
![4-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B13146290.png)

